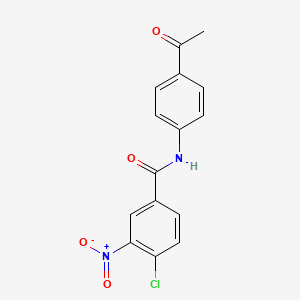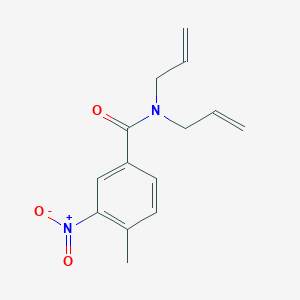![molecular formula C17H18ClNOS B5728966 N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. This compound is also known as CMPT and has been studied for its various applications in the field of medicine and biology.
Mecanismo De Acción
The exact mechanism of action of CMPT is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. CMPT has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CMPT has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in the brain. Additionally, CMPT has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMPT in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory and analgesic activities make it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using CMPT in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and safety profile of CMPT.
Direcciones Futuras
There are several future directions for the study of CMPT. One potential direction is the development of CMPT as a treatment for Alzheimer's disease and Parkinson's disease. Another potential direction is the study of CMPT as a potential treatment for chronic pain and inflammation. Further studies are also needed to determine the optimal dosage and safety profile of CMPT in humans. Additionally, the development of new analogs of CMPT may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. Its anti-inflammatory, analgesic, and anticonvulsant activities make it a potential candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and safety profile in humans. The development of new analogs of CMPT may also lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of CMPT involves the reaction between 2-[(4-methylbenzyl)thio]acetic acid and 4-chloro-2-methylphenyl isocyanate. The reaction takes place in the presence of a catalyst, typically triethylamine, and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CMPT.
Aplicaciones Científicas De Investigación
CMPT has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. CMPT has also been studied for its effects on the central nervous system, including its potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-5-14(6-4-12)10-21-11-17(20)19-16-8-7-15(18)9-13(16)2/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCJOVFFQRHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)